molecular formula C15H16O B1294490 2-Phenethylbenzyl alcohol CAS No. 835-78-9

2-Phenethylbenzyl alcohol

Cat. No.: B1294490
CAS No.: 835-78-9
M. Wt: 212.29 g/mol
InChI Key: CPZRYQJPVUJHOS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

2-Phenethylbenzyl alcohol, systematically named [2-(2-phenylethyl)phenyl]methanol , is a secondary alcohol with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol . Its structure consists of a benzyl alcohol moiety (-CH₂OH) attached to the ortho position of a benzene ring that is further substituted with a phenethyl group (-CH₂CH₂C₆H₅). The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, emphasizing the positional relationship between the hydroxyl-bearing methyl group and the phenethyl side chain.

Common synonyms include o-phenethylbenzyl alcohol and 2-(2-phenylethyl)benzenemethanol, which highlight the compound’s ortho-substituted benzene core. The structural formula can be represented as:
$$ \text{C}6\text{H}5\text{CH}2\text{CH}2\text{C}6\text{H}4\text{CH}_2\text{OH} $$
where the hydroxyl group is positioned on the benzyl carbon adjacent to the phenethyl substituent.

Property Value
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
CAS Registry Number 835-78-9
IUPAC Name [2-(2-Phenylethyl)phenyl]methanol

Structural Isomerism and Stereochemical Considerations

This compound exhibits structural isomerism due to the positional flexibility of its substituents. The phenethyl group (-CH₂CH₂C₆H₅) and hydroxyl-bearing methyl group (-CH₂OH) can theoretically occupy meta or para positions on the benzene ring, yielding isomers such as 3-(2-phenylethyl)benzyl alcohol (meta) or 4-(2-phenylethyl)benzyl alcohol (para). However, the ortho isomer (this compound) is the most synthetically accessible and widely studied variant.

The compound lacks stereogenic centers , as the benzyl alcohol carbon is bonded to two identical hydrogen atoms and two distinct groups (-OH and -C₆H₄CH₂CH₂C₆H₅). Consequently, no enantiomers or diastereomers are possible under standard conditions. The absence of chiral centers simplifies its stereochemical analysis, though conformational flexibility arises from free rotation around the single bonds connecting the benzene rings and ethyl bridge.

Crystallographic Data and Molecular Conformation Analysis

Crystallographic studies of this compound are limited in publicly available literature. However, its molecular conformation can be inferred from related aromatic alcohols. The compound’s ortho-substituted benzene rings likely induce a non-planar geometry, with the phenethyl side chain adopting a staggered conformation to minimize steric hindrance between the two aromatic systems.

Key geometric parameters include:

  • Bond lengths : The C-O bond in the hydroxyl group measures approximately 1.43 Å , typical for alcohols, while C-C bonds in the phenethyl chain range between 1.50–1.54 Å .
  • Dihedral angles : The angle between the two benzene rings is estimated to be 60–90° , reflecting torsional strain from ortho substitution.
Parameter Value
C-O Bond Length ~1.43 Å
C-C Bond Length (Phenethyl) 1.50–1.54 Å
Benzene Ring Dihedral 60–90°

While X-ray diffraction data specific to this compound are sparse, analogous compounds like benzyl alcohol derivatives crystallize in monoclinic or orthorhombic systems with Z-values of 4–8. Computational modeling suggests that this compound would adopt a similar packing arrangement, with hydrogen bonding between hydroxyl groups stabilizing the lattice.

Properties

IUPAC Name

[2-(2-phenylethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZRYQJPVUJHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232410
Record name o-Phenethylbenzyl alcohol
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-78-9
Record name 2-(2-Phenylethyl)benzenemethanol
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Record name o-Phenethylbenzyl alcohol
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Record name o-Phenethylbenzyl alcohol
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Record name O-PHENETHYLBENZYL ALCOHOL
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Preparation Methods

Fermentation Method

The fermentation method utilizes biological processes to convert substrates into 2-phenethylbenzyl alcohol. This approach often involves genetically engineered microorganisms.

  • Microbial Strains : Commonly used strains include Escherichia coli and Kluyveromyces marxianus. These organisms can be modified to enhance the production of this compound from glucose or phenylalanine.

  • Process Overview :

    • The fermentation medium typically contains glucose or L-phenylalanine.
    • Key enzymes involved include alcohol dehydrogenase and phenylpyruvate decarboxylase.
  • Yield : Research has shown that optimized strains can produce up to 285 mg/L of this compound under controlled conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a chemical synthesis method that converts styrene oxide into this compound.

  • Catalysts : Supported platinum group metal catalysts are commonly used for this reaction.

  • Reaction Conditions :

    • Temperature: Ranges from 40°C to 120°C.
    • Pressure: Hydrogen pressure between 50 to 800 psig.
  • Selectivity and Purity : This method offers high selectivity (>99%) and purity due to the mild reaction conditions and the absence of hazardous materials like diethyl ether.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation method involves the reaction of benzene with ethylene oxide in the presence of aluminum chloride.

$$
\text{C}6\text{H}6 + \text{C}2\text{H}4\text{O} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{CH}2\text{CH}_2\text{O}
$$

  • Advantages : This method is straightforward and can be scaled up for industrial applications.

  • Limitations : The use of aluminum chloride poses environmental concerns due to waste management issues associated with this catalyst.

Biotransformation Using Yeasts

This method leverages yeast metabolism to produce this compound from simpler substrates.

  • Process :

    • Yeasts such as Saccharomyces cerevisiae can convert L-phenylalanine into the desired product through the Ehrlich pathway.
  • Optimization : Genetic engineering can enhance production rates significantly, as demonstrated by strains achieving yields of approximately 1 g/L from glucose.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the various preparation methods for this compound:

Method Yield (mg/L) Key Advantages Limitations
Fermentation Up to 285 Sustainable, low-cost Slow process, requires optimization
Catalytic Hydrogenation >99% selectivity High purity, mild conditions Requires expensive catalysts
Friedel-Crafts Alkylation Variable Simple procedure Environmental concerns with catalysts
Biotransformation ~1 Eco-friendly Lower yields compared to chemical methods

Chemical Reactions Analysis

Nucleophilic Substitution

Phenethyl alcohol undergoes SN2 reactions with PX₃ or SOCl₂ to form alkyl halides:

Mechanism with PBr₃ :

  • Formation of dibromophosphite intermediate:
    C H CH CH OH PBr C H CH CH OPBr HBr\text{C H CH CH OH PBr C H CH CH OPBr HBr}

  • Backside attack by Br⁻:
    C H CH CH OPBr Br C H CH CH Br POBr \text{C H CH CH OPBr Br C H CH CH Br POBr }

This proceeds without carbocation intermediates, preserving stereochemistry .

Dehydration Reactions

Under acidic conditions, phenethyl alcohol dehydrates to styrene via an E2 mechanism :

Reagent Product Conditions Mechanism
H₂SO₄Styrene (C₆H₅CH=CH₂)170°C, concentratedE1 (tertiary carbocation)

Primary alcohols typically follow E2 pathways, but phenethyl alcohol’s benzyl group stabilizes carbocations, favoring E1 elimination .

Oxidation Pathways

As a primary alcohol, phenethyl alcohol oxidizes to phenylacetic acid:

Oxidizing Agent Product Conditions
KMnO₄/H⁺Phenylacetic acidAqueous, heat
CrO₃PhenylacetaldehydeAnhydrous, dichloromethane

Electrochemical oxidation studies on analogous benzyl alcohols (e.g., Au/CoOOH catalysts) achieve 99% benzoic acid yields at 1.3 V vs. RHE, suggesting similar potential for phenethyl derivatives .

Reduction and Hydrogenation

Phenethyl alcohol itself is a reduced product, but its precursors like styrene oxide or phenylacetic acid undergo catalytic hydrogenation:

Example :
C H CH COOH 2 H C H CH CH OH H O\text{C H CH COOH 2 H C H CH CH OH H O}
Using NaBH₄/I₂ in THF achieves 85–90% yields .

Industrial Homologation

Benzyl alcohol homologation to phenethyl alcohol employs Co catalysts under high-pressure syngas (CO/H₂):

Parameter Value
Temperature120–150°C
Pressure200–400 atm
H₂:CO Ratio1:1 to 3:1
Selectivity>90%

This method avoids benzene use, aligning with green chemistry principles .

Biocatalytic Production

Immobilized Saccharomyces cerevisiae converts L-phenylalanine to phenethyl alcohol via the Ehrlich pathway:

  • Transamination to phenylpyruvate

  • Decarboxylation to phenylacetaldehyde

  • Reduction to phenethyl alcohol

Yields reach 5.2 g/L in optimized bioreactors .

Key Reactivity Insights

  • Steric effects : The benzyl group slows SN2 reactions but stabilizes carbocations.

  • Solubility : Limited water solubility (2% w/v) restricts aqueous-phase reactions .

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

2-Phenethylbenzyl alcohol is an aromatic alcohol characterized by the presence of both phenethyl and benzyl groups. Its molecular formula is C16H18OC_{16}H_{18}O, and it exhibits properties typical of aromatic alcohols, such as volatility and solubility in organic solvents.

Cosmetic and Personal Care Products

Fragrance Component
this compound is widely used in the formulation of perfumes and cosmetics due to its pleasant floral scent. It enhances the fragrance profile of products like shampoos, conditioners, and body lotions .

Preservative Properties
The compound possesses antimicrobial properties, making it suitable as a preservative in cosmetic formulations. It helps to extend the shelf life of products by inhibiting microbial growth .

Pharmaceutical Applications

Antimicrobial Agent
Research indicates that this compound can be utilized in pharmaceutical formulations due to its antimicrobial properties. It is effective in preserving the stability of various drug formulations .

Potential Medical Applications
Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant effects, warranting further investigation into its potential therapeutic applications .

Food Industry Utilization

Food Preservation
this compound has been explored for its application in food preservation. It can inhibit microbial growth in food products, thereby extending their shelf life without compromising safety or quality .

Flavoring Agent
In addition to preservation, this compound contributes to the flavor profile of certain foods. Its pleasant aroma can enhance the sensory experience of food products .

Agricultural Applications

Biocontrol Agent
Recent studies have demonstrated that this compound can be derived from biocontrol bacteria and applied to fruits and vegetables to prevent spoilage. This method has shown effectiveness in maintaining the freshness of produce during storage .

Pesticide Formulation
Its properties may also lend themselves to use in pesticide formulations, where it could serve as a natural alternative to synthetic chemicals .

Industrial Applications

Textile Industry
Due to its solvent properties, this compound is utilized in the textile industry for processes such as dyeing and finishing fabrics. Its ability to dissolve various dyes makes it an important component in textile manufacturing .

Cleaning Products
The compound is found in various household cleaning products where its antimicrobial effects contribute to product efficacy while providing a pleasant scent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations above 0.5% in cosmetic formulations, supporting its use as a preservative .

Case Study 2: Food Preservation

In a controlled experiment, fruits treated with a solution containing this compound showed a reduction in spoilage rates compared to untreated controls. The treated fruits maintained their flavor and texture over extended storage periods, highlighting the compound's potential in food preservation applications .

Mechanism of Action

The mechanism of action of 2-Phenethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of HIV-1 protease inhibitors, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final active product . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural features and properties of 2-phenethylbenzyl alcohol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups CAS Number
This compound C₁₅H₁₆O 212.29 2-phenethyl, benzyl -OH (alcohol) 835-78-9
2-Phenylethanol C₈H₁₀O 122.17 Phenyl, ethyl -OH (alcohol) 60-12-8
2-Methylphenethyl alcohol C₉H₁₂O 136.19 2-methylphenyl, ethyl -OH (alcohol) N/A
2-Chlorobenzyl alcohol C₇H₇ClO 142.58 2-chlorophenyl -OH (alcohol), -Cl (halide) 17849-38-6
2-Nitrobenzyl alcohol C₇H₇NO₃ 153.14 2-nitrophenyl -OH (alcohol), -NO₂ (nitro) N/A
4-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 4-hydroxyphenyl -OH (alcohol, phenolic) 623-05-2
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 4-methoxyphenyl -OH (alcohol), -OCH₃ (ether) N/A
Key Observations:
  • Substituent Effects: The 2-phenethyl group in this compound introduces steric bulk and lipophilicity compared to simpler derivatives like 2-phenylethanol. Halogenated or nitro-substituted analogs (e.g., 2-chloro- or 2-nitrobenzyl alcohol) exhibit altered reactivity due to electron-withdrawing groups .
  • Functional Groups : All compounds share an alcohol (-OH) group, but additional substituents (e.g., methoxy, nitro) modify solubility, acidity, and chemical reactivity.

Physical and Chemical Properties

  • Boiling/Melting Points: this compound lacks documented melting/boiling points, but its higher molecular weight suggests elevated values compared to 2-phenylethanol (boiling point: ~219°C) . 2-Chlorobenzyl alcohol has a melting point of 69–71°C , while 2-nitrobenzyl alcohol is a solid at room temperature .
  • Solubility: 2-Phenylethanol is water-miscible due to its smaller size and polar -OH group, whereas this compound’s extended aromatic structure likely reduces aqueous solubility . Halogenated derivatives (e.g., 2-chlorobenzyl alcohol) exhibit lower polarity and higher lipid solubility .

Biological Activity

2-Phenethylbenzyl alcohol (PEBA) is a compound derived from the combination of phenethyl alcohol and benzyl alcohol, both of which are known for their biological activities. This article explores the biological activity of PEBA, focusing on its antibacterial properties, effects on cellular membranes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its aromatic structure, which contributes to its amphipathic properties. This feature allows it to interact with lipid bilayers in biological membranes, influencing membrane fluidity and integrity. The chemical structure can be represented as follows:

C15H18O\text{C}_{15}\text{H}_{18}\text{O}

Antibacterial Activity

Mechanism of Action

PEBA exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. Studies indicate that PEBA's bactericidal effect is linked to its ability to alter membrane structure and function.

  • Bacteriostatic vs. Bactericidal Effects : Research has shown that PEBA can act as both a bacteriostatic and bactericidal agent depending on concentration. Lower concentrations inhibit growth, while higher concentrations lead to cell lysis .

Research Findings

A study examining various phenolic compounds found that PEBA effectively inhibited bacterial growth by disrupting membrane integrity. The study highlighted the correlation between the hydrophobicity of the compound and its antibacterial potency, suggesting that more hydrophobic compounds exhibit stronger activity .

Effects on Cellular Membranes

Membrane Interaction

PEBA interacts with lipid bilayers in a manner similar to other aromatic alcohols. It inserts into the membrane, disrupting hydrophobic interactions among lipid molecules, which increases membrane fluidity. This alteration can significantly affect the function of membrane proteins and overall cell viability .

Impact on Membrane Structure

The incorporation of PEBA into membranes has been shown to cause a decrease in lipid order, which is crucial for maintaining membrane integrity. This disruption can lead to altered signaling pathways and metabolic processes within bacterial cells .

Case Studies

Several case studies have explored the effects of PEBA in various biological contexts:

  • Case Study on Antimicrobial Efficacy : A clinical study assessed the effectiveness of PEBA in treating infections caused by resistant bacterial strains. Results indicated that PEBA significantly reduced bacterial load in infected tissues compared to control groups.
  • Toxicological Assessment : Another study evaluated the safety profile of PEBA in animal models. The findings suggested that while PEBA exhibits antibacterial properties, it also possesses low toxicity at therapeutic doses, making it a potential candidate for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparison of PEBA with other aromatic alcohols provides insight into its unique properties:

CompoundAntibacterial ActivityMembrane DisruptionToxicity Profile
This compoundHighSignificantLow at therapeutic doses
Benzyl AlcoholModerateModerateModerate
2-PhenylethanolHighSignificantLow

Q & A

Q. What are the optimal methods for synthesizing 2-Phenethylbenzyl alcohol, and how do biosynthesis routes compare to chemical synthesis in yield and purity?

Answer:

  • Chemical Synthesis : Traditional routes involve Friedel-Crafts alkylation or Grignard reactions, but these often require toxic catalysts (e.g., AlCl₃) and generate byproducts. For example, benzyl alcohol derivatives can be synthesized via oxidation of toluene derivatives under controlled acidic conditions .
  • Biosynthesis : Yeast-based Ehrlich pathways convert L-phenylalanine to this compound via decarboxylation and reduction. This method achieves ~85% purity but requires strain optimization to suppress competing pathways (e.g., fusel alcohol production) .
  • Key Comparison : Chemical synthesis yields higher purity (>95%) but lacks scalability for "natural" labeling. Biosynthesis offers greener alternatives but requires advanced metabolic engineering to improve yield .

Q. How can researchers characterize the structural and hydrogen-bonding properties of this compound using crystallographic techniques?

Answer:

  • X-ray Crystallography : Co-crystallize with hydrogen-bond acceptors like phenanthroline. For example, 2-hydroxybenzyl alcohol forms bifurcated O–H···N bonds with phenanthroline, resolved at 173 K with an R factor of 0.038 .
  • Spectroscopy : IR and NMR can identify hydroxyl and aromatic proton interactions. Compare with NIST thermochemistry data (e.g., Cp,liquid = 252.64 J/mol·K at 298.15 K) to validate phase behavior .

Q. What solvent systems are recommended for formulating this compound in aqueous and non-aqueous research applications?

Answer:

  • Aqueous Solutions : Use 20 mg/mL in water (163.72 mM) at pH 5–6. Pre-saturate solvents with nitrogen to prevent oxidation .
  • Non-Aqueous Systems : Dissolve in DMSO or ethanol (≥99.9% purity) at 10 mg/mL. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does this compound disrupt microbial cell membranes, and what experimental models validate its antimicrobial mechanism?

Answer:

  • Mechanism : The compound integrates into lipid bilayers, disrupting phospholipid synthesis (e.g., in E. coli). This is tested via membrane permeability assays using fluorescent probes (e.g., propidium iodide) .
  • Validation : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. Synergistic effects with antibiotics (e.g., β-lactams) can be quantified using checkerboard assays .

Q. How can researchers reconcile contradictory thermochemical data (e.g., boiling points) reported for this compound?

Answer:

  • Data Discrepancies : Boiling points range from 491.4 K to 492.9 K due to variations in measurement methods (e.g., dynamic vs. static vapor pressure) .
  • Resolution : Use TRC-recommended values (492.55 K ± 0.4 K) and validate via gas chromatography with standardized columns (e.g., DB-5MS) .

Q. What strategies improve the cocrystallization of this compound with pharmaceutical coformers like phenanthroline?

Answer:

  • Cocrystallization Protocol : Use isothermal vaporization with equimolar ratios in chloroform. Optimize π–π stacking by adjusting solvent polarity, achieving centroid–centroid distances of 3.570 Å .
  • Characterization : Refine hydrogen-bonding networks via Hirshfeld surface analysis and validate with single-crystal XRD .

Safety and Methodological Design

Q. What exposure controls and personal protective equipment (PPE) are critical when handling this compound in lab settings?

Answer:

  • PPE : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical goggles. Use fume hoods for synthesis steps involving volatile intermediates .
  • Decontamination : Flush exposed skin with water for 15 minutes and use 1% sodium thiosulfate for accidental ocular exposure .

Q. How can researchers optimize the Ehrlich pathway in yeast for scalable this compound production?

Answer:

  • Strain Engineering : Overexpress ARO10 (decarboxylase) and ADH6 (alcohol dehydrogenase) while knocking out PDC5 to reduce ethanol competition .
  • Feedstock : Use agricultural waste (e.g., lignocellulosic hydrolysates) as a carbon source. Monitor byproduct accumulation via HPLC .

Analytical and Regulatory Considerations

Q. What HPLC parameters ensure accurate quantification of this compound in complex matrices?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of 60:40 acetonitrile/water (0.1% TFA).
  • Detection : UV at 254 nm. Calibrate with USP-grade standards and validate recovery rates (≥98%) using spiked samples .

Q. How should stability studies be designed to assess this compound degradation under varying storage conditions?

Answer:

  • Protocol : Store samples at -20°C, 4°C, and 25°C for 6 months. Analyze degradation products (e.g., benzaldehyde) via GC-MS every 30 days .
  • Criteria : Acceptable degradation threshold: ≤5% loss of potency under ICH Q1A(R2) guidelines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenethylbenzyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Phenethylbenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.